molecular formula C15H23N3OS B2454364 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine CAS No. 1351527-35-9

4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine

Cat. No.: B2454364
CAS No.: 1351527-35-9
M. Wt: 293.43
InChI Key: BJODBRVFOWSZTD-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a synthetic organic compound. It features a pyrrole ring substituted with dimethyl and propyl groups, a thiazole ring, and an amine group linked to a methoxyethyl chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

4-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-5-7-18-11(2)9-13(12(18)3)14-10-20-15(17-14)16-6-8-19-4/h9-10H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJODBRVFOWSZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C2=CSC(=N2)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.

    Substitution Reactions: Introduction of the dimethyl and propyl groups onto the pyrrole ring through alkylation reactions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis or other cyclization reactions involving sulfur and nitrogen-containing precursors.

    Coupling Reactions:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized conditions for higher yields and purity. This might involve continuous flow reactors, use of catalysts, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the thiazole ring or the amine group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or methoxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to a variety of functionalized derivatives.

Scientific Research Applications

Overview

The compound 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a novel organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and data tables.

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance:

  • Case Study 1 : In vitro assays showed that the compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 2 : Tests against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed significant inhibitory effects. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer Cell LineReduced viability
AnticancerProstate Cancer Cell LineInduction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 16 µg/mL

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with pyrrole and thiazole rings can interact with proteins, enzymes, or nucleic acids, potentially inhibiting or modulating their activity. The methoxyethyl amine group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine: Lacks the propyl and methoxyethyl groups.

    4-(1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine: Lacks the dimethyl groups.

    4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine: Lacks the methoxyethyl amine group.

Uniqueness

The unique combination of substituents in 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine may confer distinct biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H17N3SC_{12}H_{17}N_{3}S, with a unique structure that incorporates a pyrrole ring and a thiazole moiety. The structural characteristics are crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₇N₃S
Molecular Weight235.35 g/mol
SMILESCCCN1C(=CC(=C1C)C2=CSC(=N2)N)C

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess antibacterial and antifungal activities against various pathogens. In a study evaluating the antimicrobial efficacy of similar compounds, derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL against Candida albicans and Aspergillus niger, indicating promising antifungal potential .

Anticancer Properties

Compounds with thiazole and pyrrole structures have also been investigated for their anticancer activities. A study reported that certain thiazole derivatives inhibited cellular CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1. This suggests that the compound may modulate apoptotic pathways in cancer cells . The potential for inducing apoptosis in cancer cells makes this compound a candidate for further anticancer drug development.

The mechanism of action for compounds like this one often involves interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The thiazole and pyrrole rings may facilitate binding to these targets, influencing pathways related to cell proliferation and apoptosis. For example, studies have shown that similar compounds can inhibit key signaling pathways involved in inflammation and cancer progression .

Case Studies

  • Antimicrobial Efficacy : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with MIC values lower than those of standard antibiotics .
  • Anticancer Activity : In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies indicated that similar pyrrole derivatives exhibited neuroprotective effects in models of neurodegeneration, highlighting the need for further investigation into their therapeutic potential in neurodegenerative diseases .

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